Methyl 5-methoxy-2-methylnicotinate
Description
Methyl 5-methoxy-2-methylnicotinate is a pyridine derivative characterized by a methyl ester group at position 3, a methoxy group at position 5, and a methyl substituent at position 2 (Figure 1). This compound belongs to the nicotinate ester family, which is widely studied for applications in organic synthesis, pharmaceuticals, and material science.
Properties
IUPAC Name |
methyl 5-methoxy-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-8(9(11)13-3)4-7(12-2)5-10-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWODRIHINUYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244532 | |
| Record name | Methyl 5-methoxy-2-methyl-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63820-73-5 | |
| Record name | Methyl 5-methoxy-2-methyl-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63820-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methoxy-2-methyl-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methoxy-2-methylnicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 5-methoxy-2-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-methoxy-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-2-methylnicotinate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Solubility and Stability:
- Methyl Esters : Shorter alkyl chains (e.g., methyl) typically improve water solubility but reduce stability in acidic conditions compared to ethyl esters .
- Aldehyde Derivatives : The aldehyde group in 2-Methoxy-5-methylnicotinaldehyde may render it prone to oxidation, limiting its shelf life compared to ester analogs .
Biological Activity
Methyl 5-methoxy-2-methylnicotinate (CAS Number: 63820-73-5) is a derivative of nicotinic acid, characterized by its methoxy and methyl substituents. This compound has garnered interest in pharmacological research due to its potential biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 181.19 g/mol. The compound features a pyridine ring with a methoxy group at the 5-position and a methyl group at the 2-position, which are critical for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy metabolism and signal transduction.
- Receptor Modulation : It is hypothesized that this compound interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and cognitive functions.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound might exhibit antimicrobial properties as well.
Neuroprotective Effects
Studies have shown that nicotinic acid derivatives can protect neurons from damage. For instance, one study demonstrated that related compounds improved cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways.
Anti-inflammatory Properties
Research indicates that derivatives of nicotinic acid can reduce inflammation by inhibiting pro-inflammatory cytokines. This could be beneficial in treating chronic inflammatory diseases. A notable study found that a related compound reduced inflammation in models of rheumatoid arthritis by inhibiting NF-kB signaling pathways.
Antimicrobial Activity
This compound has potential antimicrobial effects. A comparative study showed that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated improved cognitive function in animal models treated with related compounds, highlighting their potential for Alzheimer's disease therapy.
- Anti-inflammatory Mechanism : Another study indicated significant reductions in inflammation markers in rheumatoid arthritis models after treatment with nicotinic acid derivatives.
- Antimicrobial Efficacy : Research compared the antibacterial activity of various nicotinic compounds, revealing that some derivatives were effective against common bacterial strains.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Neuroprotection | Modulation of cholinergic signaling | Study on Alzheimer's |
| Anti-inflammatory | Inhibition of NF-kB signaling | Rheumatoid arthritis study |
| Antimicrobial | Efficacy against Gram-positive/negative bacteria | Comparative antibacterial study |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

